4,9-diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione is a heterocyclic organic compound characterized by its unique imidazoquinoxaline structure. This compound features two amino groups at the 4 and 9 positions and a dione functional group at the 6 and 7 positions. Its molecular formula is with a molecular weight of approximately 232.2 g/mol . The compound's structure contributes to its biological activity and potential applications in medicinal chemistry.
The chemical reactivity of 4,9-diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione is largely influenced by its functional groups. It can participate in various reactions typical of amino compounds and diketones:
These reactions are essential for synthesizing derivatives that may enhance its biological activity or alter its pharmacological properties.
Research indicates that 4,9-diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione exhibits notable biological activities. It has been studied for its potential as an antitumor agent, showing efficacy against various cancer cell lines. The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been highlighted in several studies . Additionally, it may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
The synthesis of 4,9-diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione typically involves multi-step organic reactions:
These methods may vary based on the desired purity and yield of the final product.
The primary applications of 4,9-diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione lie in medicinal chemistry:
Interaction studies involving 4,9-diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione have focused on its binding affinity to various biological targets:
These interactions are crucial for understanding the compound's mechanism of action and optimizing its efficacy in therapeutic applications.
Several compounds share structural similarities with 4,9-diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione. Here are some notable examples:
These compounds highlight the uniqueness of 4,9-diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione due to its specific amino substitutions and dione functionality that enhance its biological activity compared to simpler analogs.
The systematic IUPAC name 4,9-diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione precisely describes the compound’s fused ring system and substituents. The numbering begins at the imidazole nitrogen, with amino groups at positions 4 and 9, while the quinoxaline moiety contributes the 6,7-dione functionality. Alternative designations include:
The molecular formula C₉H₈N₆O₂ yields a precise molecular weight of 232.20 g/mol, as confirmed by high-resolution mass spectrometry. Key mass spectral fragments occur at m/z 232.08 (M⁺), 214.06 (M–H₂O), and 186.04 (M–H₂O–CO).
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈N₆O₂ |
| Exact Molecular Weight | 232.20 g/mol |
| CAS Registry Number | 924871-40-9 |
| PubChem CID | 16766581 |
The planar bicyclic system permits limited structural isomerism due to constrained rotation. However, tautomerism arises from enol-keto equilibria at the 6,7-dione positions, though the diketo form predominates under physiological conditions. X-ray crystallography reveals a dihedral angle of 12.7° between the imidazole and quinoxaline planes, minimizing steric strain.
Global chemical identifiers include:
X-ray crystallography provides definitive structural information for 4,9-diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione and related heterocyclic systems. The technique reveals critical molecular geometry, intermolecular interactions, and packing arrangements that are essential for understanding the compound's structural properties [1] [2].
Related quinoxaline-containing heterocycles demonstrate diverse crystallographic behavior. Compounds with similar fused ring systems typically crystallize in monoclinic or orthorhombic systems [1] [2] [3]. The space group P21/c is particularly common for quinoxaline derivatives, as observed in multiple structurally related compounds [1] [3] [4]. For imidazoquinoxaline systems, the crystal structure is influenced by the presence of both electron-rich nitrogen atoms and hydrogen bond donors in the amino groups [5].
The unit cell dimensions for quinoxaline-containing heterocycles vary significantly based on substituent patterns and intermolecular interactions. Typical unit cell parameters range from a = 8-23 Å, b = 7-15 Å, and c = 9-23 Å [2] [3] [6]. The β angle in monoclinic systems generally falls between 90-110°, reflecting the molecular asymmetry introduced by the fused heterocyclic framework [6] [7].
The molecular packing in these crystals is dominated by several key interactions. Hydrogen bonding between amino groups and nitrogen acceptors creates extended networks, with N-H···N distances typically ranging from 2.8-3.2 Å [1] [5]. π-π stacking interactions between quinoxaline rings contribute to crystal stability, with centroid-centroid distances of 3.5-3.8 Å being characteristic [1] [5].
Single crystal X-ray diffraction studies of quinoxaline derivatives generally achieve satisfactory refinement statistics. R-factors typically range from 0.035 to 0.065, indicating good model quality [1] [2] [3] [6]. Data collection is commonly performed using Mo Kα radiation (λ = 0.71073 Å) at temperatures between 100-293 K [2] [3] [8]. The resolution limit usually extends to 0.8-1.0 Å, providing sufficient detail for accurate structural determination [8].
Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment of hydrogen and carbon atoms in 4,9-diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione. The technique enables identification of distinct proton environments and elucidation of molecular connectivity patterns [9] [10] [11].
The 1H Nuclear Magnetic Resonance spectrum of quinoxaline derivatives exhibits characteristic patterns that reflect the electronic environment of different proton types [10] [12] [13]. Aromatic protons in the quinoxaline ring system typically appear in the downfield region between 7.7-9.0 parts per million, with the most deshielded protons (H-2 and H-3) appearing at 8.8-9.0 parts per million due to their proximity to electronegative nitrogen atoms [14] [12].
The imidazole ring protons show distinctive chemical shifts, with H-2 appearing as a singlet around 7.5-8.0 parts per million, while H-4,5 protons appear as doublets in the 7.0-7.5 parts per million range [11] [13]. These chemical shifts reflect the aromatic character of the imidazole ring and the influence of nitrogen lone pairs on the electronic environment [11].
Primary amine protons present unique challenges in Nuclear Magnetic Resonance analysis due to their rapid exchange properties. The NH2 protons typically appear as broad singlets in the 4.5-6.5 parts per million range, with the exact position being highly dependent on concentration, temperature, and hydrogen bonding interactions [15] [16]. The broadening results from quadrupolar relaxation and chemical exchange processes [16].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through analysis of carbon environments [17] [14] [18]. The quinoxaline carbon atoms show characteristic chemical shift patterns that reflect their electronic environment and substitution patterns [17] [14].
The most downfield carbons are those adjacent to nitrogen atoms (C-2, C-3), appearing in the 145-155 parts per million range [14] [12]. These carbons experience significant deshielding due to the electronegative nitrogen atoms and participate in the aromatic π-electron system [14]. The benzene ring carbons (C-5,6,7,8) appear in the 125-135 parts per million range, typical for aromatic carbons with moderate electron density [12] [18].
Carbonyl carbons in the dione moiety appear characteristically downfield at 160-170 parts per million, reflecting the electron-withdrawing nature of the carbonyl groups [18] [19]. The imidazole C-2 carbon typically appears around 140-150 parts per million, while amino-substituted carbons show chemical shifts in the 140-160 parts per million range [11] [12].
Two-dimensional Nuclear Magnetic Resonance techniques provide essential connectivity information for complex heterocyclic systems [10]. Correlation spectroscopy experiments reveal through-bond connectivity patterns, while nuclear Overhauser effect spectroscopy provides through-space proximity information [10]. These techniques are particularly valuable for confirming the regiochemistry of substitution patterns in polysubstituted quinoxalines [10].
Mass spectrometry of 4,9-diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The technique is particularly valuable for identifying functional groups and confirming molecular connectivity [20] [21] [22].
The molecular ion of 4,9-diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione appears at mass-to-charge ratio 232, corresponding to the molecular formula C9H8N6O2 [23]. The molecular ion typically shows moderate intensity (15-25% relative abundance) due to the stability imparted by the extended conjugated system [20] [21].
Primary fragmentation pathways involve loss of small neutral molecules characteristic of the functional groups present. Loss of ammonia (mass 17) is a prominent fragmentation pathway, generating fragments at mass-to-charge ratio 215 with 40-60% relative intensity [20]. This fragmentation reflects the presence of primary amino groups and occurs through α-cleavage mechanisms [20] [21].
Loss of carbon monoxide (mass 28) from the carbonyl groups produces fragments at mass-to-charge ratio 204 with 30-50% relative intensity [20]. Sequential loss of carbon monoxide can occur, leading to further fragmentation. Loss of formyl radical (CHO, mass 29) generates fragments at mass-to-charge ratio 203 through α-cleavage with hydrogen transfer, showing 20-35% relative intensity [20].
The quinoxaline ring system exhibits characteristic fragmentation patterns that provide structural information [20] [22]. The quinoxaline core (C8H6N2) appears as a prominent fragment at mass-to-charge ratio 130, often serving as the base peak with 80-100% relative intensity [20]. This fragment results from retro-Diels-Alder fragmentation of the fused ring system [20] [22].
Imidazole ring fragments appear at mass-to-charge ratio 68 (C3H4N2) with 25-45% relative intensity [20]. These fragments arise from ring cleavage and rearrangement processes characteristic of five-membered heterocycles [20]. Benzene ring fragments (mass-to-charge ratio 78) appear with 15-30% relative intensity, reflecting the aromatic stabilization of the C6H6+ ion [22].
Hydrogen rearrangement processes are common in the mass spectrometry of quinoxaline derivatives [20]. Loss of hydrogen radical generates fragments at mass-to-charge ratio 231 with 60-85% relative intensity [20]. This process often involves transfer of hydrogen from methyl or amino groups to the aromatic ring system [20].
Ring contraction products appear in the mass-to-charge ratio range 102-156 with 20-40% relative intensity [20]. These fragments result from complex rearrangement processes involving ring opening and reclosure mechanisms characteristic of heterocyclic systems [20] [21].
Infrared spectroscopy provides definitive identification of functional groups in 4,9-diamino-5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione through characteristic vibrational frequencies. The technique is particularly valuable for confirming the presence of amino, carbonyl, and aromatic functional groups [24] [25] [26].
Primary amine groups exhibit characteristic infrared absorption patterns that enable their unambiguous identification [15] [16] [27]. The nitrogen-hydrogen stretching vibrations appear as two distinct bands in the 3300-3500 cm⁻¹ region, reflecting the asymmetric and symmetric stretching modes of the NH2 group [15] [16].
The asymmetric nitrogen-hydrogen stretch appears at 3450-3380 cm⁻¹ with medium to strong intensity, while the symmetric stretch occurs at 3380-3300 cm⁻¹ [15] [16]. These bands are characteristically sharper than alcohol oxygen-hydrogen stretches and show less sensitivity to hydrogen bonding effects [16] [27]. The presence of two bands in this region is diagnostic for primary amines, distinguishing them from secondary amines which show only one band [15] [27].
Nitrogen-hydrogen bending vibrations appear as strong absorptions in the 1620-1590 cm⁻¹ region [16] [27]. This scissoring vibration is particularly useful for confirmation of primary amine functionality and typically shows strong intensity due to the large change in dipole moment during the vibration [16]. Additional nitrogen-hydrogen wagging motions appear in the 850-750 cm⁻¹ region with medium intensity [27].
The carbonyl groups in the dione moiety exhibit characteristic stretching vibrations that provide definitive functional group identification [28] [25] [19]. Carbonyl stretching frequencies typically appear in the 1680-1650 cm⁻¹ region with very strong intensity, reflecting the large dipole moment change during the vibration [28] [25].
The frequency of carbonyl stretching is influenced by conjugation effects within the quinoxaline system [28] [19]. Conjugated carbonyl groups typically show stretching frequencies 20-30 cm⁻¹ lower than non-conjugated systems due to delocalization of electron density [28]. For quinoxaline-6,7-diones, the carbonyl stretching frequencies are further influenced by hydrogen bonding interactions with adjacent amino groups [26] [19].
The intensity of carbonyl stretching bands is characteristically very strong, often representing the most intense absorption in the infrared spectrum [28] [25]. This high intensity results from the large change in dipole moment during the stretching vibration and provides reliable identification of carbonyl functionality [28].
The quinoxaline and imidazole ring systems exhibit characteristic vibrational patterns that reflect their aromatic character [24] [25] [26]. Aromatic carbon-carbon stretching vibrations appear in the 1600-1580 cm⁻¹ region with medium to strong intensity, representing skeletal vibrations of the ring systems [25] [26].
Aromatic carbon-nitrogen stretching vibrations are particularly diagnostic for heterocyclic systems [25] [26]. These vibrations appear at 1580-1560 cm⁻¹ for quinoxaline carbons adjacent to nitrogen and at 1520-1480 cm⁻¹ for imidazole carbon-nitrogen bonds [24] [26]. The frequency differences reflect the varying electronic environments within the different ring systems [26].
Aromatic carbon-hydrogen stretching vibrations appear in the 3100-3000 cm⁻¹ region with weak to medium intensity [25]. Multiple bands are typically observed, reflecting the different electronic environments of aromatic hydrogens in the fused ring system [25]. Out-of-plane carbon-hydrogen bending vibrations in the 900-700 cm⁻¹ region provide information about substitution patterns and ring connectivity [25] [27].